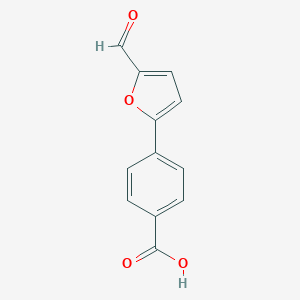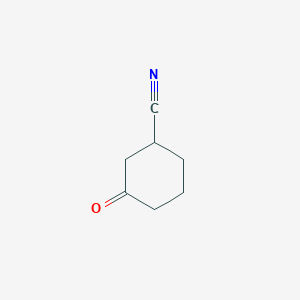![molecular formula C11H9N3S B186209 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol CAS No. 172152-53-3](/img/structure/B186209.png)
5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole .
Synthesis Analysis
The synthesis of “this compound” can be achieved by introducing an amino group at the 2-position of mercaptobenzimidazole, followed by a nucleophilic substitution reaction to add the pyrrole ring .Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazole ring and a pyrrole ring. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Aplicaciones Científicas De Investigación
5-PBT has been studied for its potential applications in scientific research. It has been used in studies of the structure and function of proteins, as well as in studies of cell signaling pathways and gene regulation. It has also been used to study the effects of drugs on the brain and other organs. In addition, 5-PBT has been used in studies of enzyme inhibition and enzyme activation.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit enzymes such asdihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in the folic acid pathway and fatty acid synthesis respectively, which are essential for cell growth and replication.
Biochemical Pathways
The compound’s potential inhibition of DHFR and enoyl-ACP reductase would affect the folic acid pathway and fatty acid synthesis respectively . The folic acid pathway is crucial for the synthesis of nucleotides, while fatty acid synthesis is essential for the production of cell membranes. Disruption of these pathways could lead to inhibited cell growth and replication.
Result of Action
The inhibition of key enzymes by 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol could lead to a decrease in cell growth and replication. This could potentially make the compound useful in situations where cell growth needs to be controlled, such as in the treatment of cancer or bacterial infections .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with target enzymes . Additionally, the presence of other compounds or drugs could potentially affect its efficacy through drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-PBT has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. In addition, it is relatively non-toxic and has a low environmental impact. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and its solubility in organic solvents is limited. In addition, its binding affinity for proteins is relatively low, and the mechanism of its action is not fully understood.
Direcciones Futuras
There are a number of potential future directions for research on 5-PBT. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments. In addition, further studies of its structure and its interactions with proteins could lead to the development of more effective drugs and therapies. Finally, further studies of its toxicity and environmental impact could lead to the development of safer and more environmentally friendly compounds.
Métodos De Síntesis
5-PBT is synthesized using a two-step process. The first step involves the condensation of pyrrolidine-1-carboxaldehyde and benzimidazole-2-thiol, which is followed by the addition of a base catalyst. The base catalyst is usually triethylamine (TEA) or pyridine. The reaction is carried out at room temperature, and the product is a yellow solid. The second step involves the addition of a reducing agent, such as sodium borohydride, to the reaction mixture. This step reduces the carbonyl group of the pyrrolidine-1-carboxaldehyde to an alcohol group. The reaction is carried out at room temperature and the product is a yellow solid.
Safety and Hazards
According to the Safety Data Sheets, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling “5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol”. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
5-pyrrol-1-yl-1,3-dihydrobenzimidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c15-11-12-9-4-3-8(7-10(9)13-11)14-5-1-2-6-14/h1-7H,(H2,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXGYVYKGRUILQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC3=C(C=C2)NC(=S)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614268 |
Source


|
| Record name | 5-(1H-Pyrrol-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172152-53-3 |
Source


|
| Record name | 5-(1H-Pyrrol-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B186131.png)









